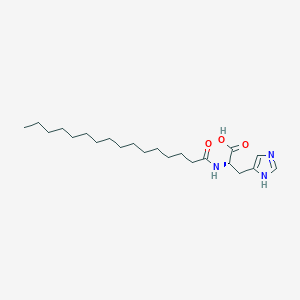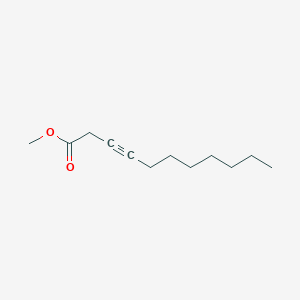
Methyl undec-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl undec-3-ynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl undec-3-ynoate can be synthesized through various methods. One common approach involves the reaction of undec-3-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of selenium dioxide and tert-butyl hydroperoxide as oxidizing agents. This method allows for the selective oxidation of the acetylenic fatty ester to produce this compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl undec-3-ynoate undergoes various chemical reactions, including:
Reduction: The triple bond in this compound can be reduced to form the corresponding alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Methyl 9-oxo-undec-10-ynoate, methyl 9-hydroxy-undec-10-ynoate.
Reduction: Methyl undec-3-ene, methyl undecane.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl undec-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl undec-3-ynoate involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound undergoes transformation through the formation of intermediate species such as allylseleninic acid. These intermediates facilitate the selective oxidation of the acetylenic fatty ester to produce the desired products .
Comparación Con Compuestos Similares
- Methyl undec-10-ynoate
- Methyl octadec-9-ynoate
- Methyl octadeca-6,8-diynoate
Comparison: Methyl undec-3-ynoate is unique due to the position of its triple bond, which imparts distinct reactivity compared to other acetylenic fatty esters. For example, methyl undec-10-ynoate has the triple bond at the tenth position, leading to different oxidation products and reaction pathways .
Propiedades
Número CAS |
58743-32-1 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
methyl undec-3-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3 |
Clave InChI |
SVLPMVOWWCFVNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)



![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
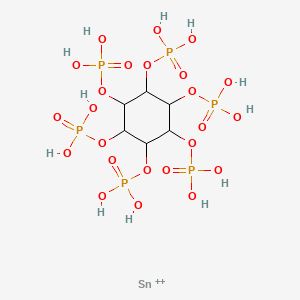

![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)
![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
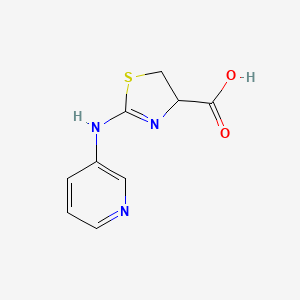

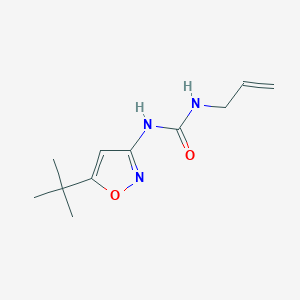
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
